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Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091 Get Quote

This technical guide provides a comprehensive overview of 4-Anilino-4-oxobutanoic Acid-d5,

a deuterated isotopologue of a Vorinostat metabolite. It is intended for researchers, scientists,

and drug development professionals utilizing this compound as an internal standard in

bioanalytical studies. This document outlines its chemical and physical properties, detailed

experimental protocols for its analysis, and relevant metabolic context.

Certificate of Analysis Summary
While a single, universal Certificate of Analysis is not available, the following tables summarize

the typical specifications and properties for 4-Anilino-4-oxobutanoic Acid-d5 based on data

from various suppliers.
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Parameter Value

Chemical Name 4-oxo-4-((phenyl-d5)amino)butanoic acid

Synonyms
4-Anilino-d5-4-oxobutanoic Acid, 4-Oxo-4-

(Phenyl-2,3,4,5,6-d5-amino)butanoic acid

CAS Number 840529-98-8[1][2]

Molecular Formula C₁₀H₆D₅NO₃[2][3]

Molecular Weight 198.23 g/mol [1][2][3]

Appearance Off-White to White Solid[2][3]

Solubility Soluble in Methanol[3][4]

Quality Specifications
Parameter Specification

Chemical Purity ≥95%[3]

Isotopic Enrichment ≥98% Deuterium[3]

Storage Conditions 2-8°C, under inert atmosphere[2]

Biological Context and Application
4-Anilino-4-oxobutanoic Acid-d5 is the stable isotope-labeled form of 4-Anilino-4-

oxobutanoic acid, a pharmacologically inactive metabolite of the histone deacetylase inhibitor,

Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).[2][3][5][6] The metabolic pathway of

Vorinostat involves hydrolysis and subsequent β-oxidation to yield this butanoic acid derivative.

[3][5]

Due to its isotopic labeling, this compound is primarily intended for use as an internal standard

in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-

MS) or gas chromatography-mass spectrometry (GC-MS), for the precise measurement of its

unlabeled analogue in biological matrices.[3][7]
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The diagram below illustrates the formation of 4-Anilino-4-oxobutanoic acid from its parent

drug, Vorinostat.

Vorinostat
(Suberoylanilide Hydroxamic Acid)

8-Anilino-8-oxooctanoic acid

Hydrolysis

4-Anilino-4-oxobutanoic acid

β-oxidation

Click to download full resolution via product page

Metabolic conversion of Vorinostat.

Experimental Protocols
The following sections detail the methodologies for verifying the identity, chemical purity, and

isotopic enrichment of 4-Anilino-4-oxobutanoic Acid-d5.

Quality Control Workflow
The overall workflow for the quality control analysis of a deuterated internal standard is

depicted below. This process ensures the compound's suitability for its intended use in

quantitative assays.
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Quality control workflow for deuterated standards.

Determination of Chemical Purity by HPLC
This method is designed to separate and quantify non-labeled or other impurities from the main

compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B

(Acetonitrile with 0.1% Trifluoroacetic Acid).
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Flow Rate: 1.0 mL/min.

Detection Wavelength: 220 nm.

Procedure:

Prepare a stock solution of the analyte in methanol at a concentration of approximately 1

mg/mL.

Prepare a working standard solution by diluting the stock solution to a concentration range

suitable for linearity assessment (e.g., 0.5 to 100 µg/mL).

Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

Record the chromatogram for a sufficient run time to allow for the elution of all potential

impurities.

Calculate the chemical purity by determining the area percentage of the main peak relative

to the total area of all peaks detected.

Determination of Isotopic Enrichment by Mass
Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the mass of the deuterated

compound and determine the extent of deuterium incorporation.

Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass

Spectrometer (e.g., TOF or Orbitrap).

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

Procedure:

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent (e.g.,

methanol/water).

Infuse the sample directly or inject it through the LC system into the mass spectrometer.
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Acquire the full scan mass spectrum in the relevant m/z range.

Extract the ion chromatograms for the unlabeled (M+0) and the fully deuterated (M+5)

species, as well as any intermediate deuterated forms (M+1 to M+4).

Integrate the peak areas for each isotopic species.

Calculate the isotopic enrichment by expressing the peak area of the desired deuterated

species as a percentage of the sum of the areas of all isotopic peaks. Corrections for the

natural abundance of isotopes in the molecule should be applied for high accuracy.

Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure

and the position of the deuterium labels.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

¹H NMR (Proton NMR):

Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d6).

Acquire the ¹H NMR spectrum.

The spectrum should show a significant reduction or absence of signals corresponding to

the protons on the phenyl ring, confirming deuteration at these positions. Residual proton

signals can be used to estimate the isotopic purity.

²H NMR (Deuterium NMR):

Dissolve the sample in a non-deuterated solvent (e.g., DMSO).

Acquire the ²H NMR spectrum.

The spectrum will show a signal at the chemical shift corresponding to the deuterated

positions on the phenyl ring, providing direct evidence of the labeling. The chemical shifts

in ²H NMR are equivalent to those in ¹H NMR.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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